7-Deazaguanosine
CAS No.: 62160-23-0
Cat. No.: VC20761016
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62160-23-0 |
|---|---|
| Molecular Formula | C11H14N4O5 |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 |
| Standard InChI Key | JRYMOPZHXMVHTA-DAGMQNCNSA-N |
| Isomeric SMILES | C1=CN(C2=C1C(=O)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| SMILES | C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O |
Introduction
Chemical Structure and Properties
7-Deazaguanosine (also known as 9-deazaguanosine in some literature) is a modified nucleoside with distinct physical and chemical characteristics. Its structure features a carbon substitution at position 7 of the purine ring system, which fundamentally changes its recognition pattern compared to standard guanosine.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that distinguish it from other nucleoside analogs:
| Property | Value |
|---|---|
| Common Name | 7-deazaguanosine |
| CAS Number | 102731-45-3 |
| Molecular Formula | C₁₁H₁₄N₄O₅ |
| Molecular Weight | 282.25300 |
| Exact Mass | 282.09600 |
| PSA (Polar Surface Area) | 157.48000 |
| Index of Refraction | 1.914 |
These properties make 7-deazaguanosine particularly interesting for biochemical applications where modified nucleosides are required .
Structural Conformation
While specific X-ray crystallographic data for 7-deazaguanosine itself is limited in the provided literature, studies on related compounds such as 7-Iodo-5-aza-7-deazaguanosine provide valuable insights into the conformational tendencies of these molecules. These related structures typically exhibit an anti conformation at the glycosylic bond, which is consistent with many purine nucleosides .
Biological Significance and Functions
Role in Phage DNA Protection
The 7-deazaguanine modification family, of which 7-deazaguanosine is a member, plays a crucial role in protecting phage DNA from host restriction enzymes. This represents a significant evolutionary adaptation in the ongoing arms race between viruses and their hosts .
Research has identified that 7-deazaguanine modifications are inserted into DNA by a guanine transglycosylase enzyme called DpdA. This post-replication modification helps phages evade bacterial defense mechanisms, particularly restriction-modification systems .
Distribution in Viral Genomes
Scientists have identified at least 180 phages or archaeal viruses that encode enzymes involved in the 7-deazaguanine modification pathway. Remarkably, approximately 60% of these viruses potentially infect pathogenic microbial hosts, suggesting that this modification pathway may have significant implications for bacterial pathogenesis and phage therapy .
Related Derivatives and Modifications
Structural Variants
The 7-deazaguanine family has expanded to include several other derivatives that have been identified in recent research:
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2′-deoxy-7-amido-7-deazaguanine (dADG)
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2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀)
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2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)
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2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁)
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2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁)
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2′-deoxy-7-deazaguanine (dDG)
These compounds represent intermediates in the same biochemical pathway and contribute to the diverse array of DNA modifications observed in viruses.
Functional Modifications
The iodinated variant, 7-Iodo-5-aza-7-deazaguanosine, represents an interesting modification with distinct structural features. This compound shows an anti conformation at the glycosylic bond and an N conformation (O4′-endo) for the ribose moiety. Crystal packing of this compound is controlled by interactions between the nucleobase and sugar moieties, with the 7-iodo substituent forming contacts with the 2′-oxygen of the ribose moiety .
Research Applications
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